molecular formula C9H10FNO3 B1344027 6-(3-Fluoropropoxy)nicotinic acid

6-(3-Fluoropropoxy)nicotinic acid

Cat. No.: B1344027
M. Wt: 199.18 g/mol
InChI Key: ABRNYQDYZQBPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Fluoropropoxy)nicotinic acid is a fluorinated derivative of nicotinic acid (vitamin B3), where a 3-fluoropropoxy group is substituted at the 6-position of the pyridine ring. This structural modification aims to enhance pharmacokinetic properties, such as metabolic stability and receptor binding affinity, compared to the parent compound. Nicotinic acid and its analogs are clinically significant for their dual role in managing hyperphosphatemia in dialysis patients and modulating lipid profiles (e.g., increasing HDL cholesterol and reducing triglycerides) .

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

6-(3-fluoropropoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H10FNO3/c10-4-1-5-14-8-3-2-7(6-11-8)9(12)13/h2-3,6H,1,4-5H2,(H,12,13)

InChI Key

ABRNYQDYZQBPBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)O)OCCCF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 6-(3-Fluoropropoxy)nicotinic acid and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Nicotinic acid -H (parent compound) C₆H₅NO₂ 123.11 Baseline for comparison; modulates phosphorus and lipids via NA receptor .
6-Fluoronicotinic acid -F at 6-position C₆H₄FNO₂ 141.10 Increased lipophilicity; potential metabolic resistance .
6-(Trifluoromethoxy)nicotinic acid -OCF₃ at 6-position C₇H₄F₃NO₃ 207.11 Enhanced electron-withdrawing effects; may alter receptor binding .
6-(2,2,2-Trifluoroethoxy)nicotinic acid -OCH₂CF₃ at 6-position C₈H₆F₃NO₃ 221.13 Longer fluorinated chain; higher lipophilicity and bioavailability .
This compound -OCH₂CH₂CF₃ at 6-position C₉H₁₀FNO₃ 217.18 (estimated) Extended fluorinated alkoxy chain; potentially improved tissue penetration.

Key Observations :

  • Fluorination at the 6-position generally increases metabolic stability by resisting hydroxylation, a common degradation pathway for nicotinic acid .
  • Longer fluorinated chains (e.g., -OCH₂CF₃ vs. -F) enhance lipophilicity, which may improve blood-brain barrier penetration or prolong half-life .

Pharmacological Efficacy

Phosphorus-Lowering Effects

Nicotinic acid and its analogs reduce serum phosphorus levels in dialysis patients by inhibiting sodium-dependent phosphate transporters in the intestine . In meta-analyses, nicotinic acid derivatives significantly reduced serum phosphorus after 4–8 weeks of treatment (Standardized Mean Difference [SMD]: 0.68–1.05, p < 0.001) .

Lipid-Modulating Effects

Nicotinic acid increases HDL cholesterol (+63%) and lowers triglycerides (-26%) via activation of the GPR109A receptor . Fluorinated derivatives may retain this activity but with variable potency. For example, 6-(Trifluoromethoxy)nicotinic acid’s electron-withdrawing group could alter receptor binding kinetics, requiring dose optimization .

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